2-Amino-6-benzamidohexanoic acid

Physicochemical characterization Solubility screening Formulation development

2-Amino-6-benzamidohexanoic acid (CAS 5107-18-6), systematically named N6-Benzoyl-DL-lysine, is a synthetic N-acyl amino acid derivative with molecular formula C13H18N2O3 and molecular weight 250.29 g/mol. It belongs to the class of N6-acyl-lysine compounds used as enzyme substrates, chiral resolution intermediates, and organic synthesis building blocks.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 5107-18-6
Cat. No. B1296411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-benzamidohexanoic acid
CAS5107-18-6
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)
InChIKeyKODLJWKGAKBGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-benzamidohexanoic acid (N6-Benzoyl-DL-lysine) Procurement Guide for Biochemical and Synthetic R&D


2-Amino-6-benzamidohexanoic acid (CAS 5107-18-6), systematically named N6-Benzoyl-DL-lysine, is a synthetic N-acyl amino acid derivative with molecular formula C13H18N2O3 and molecular weight 250.29 g/mol [1]. It belongs to the class of N6-acyl-lysine compounds used as enzyme substrates, chiral resolution intermediates, and organic synthesis building blocks [1]. The compound exists as a racemic mixture of D- and L-enantiomers, distinguishing it from enantiopure N6-Benzoyl-L-lysine (CAS 1219-46-1) and N6-Benzoyl-D-lysine, with measurable differences in physicochemical properties and enzymatic reactivity that directly impact experimental design and procurement decisions .

Why N6-Benzoyl-DL-lysine Cannot Be Replaced by Generic N-Acyl-Lysine Analogs Without Loss of Function


Substituting 2-Amino-6-benzamidohexanoic acid with a structurally similar N-acyl-lysine derivative risks experimental failure due to three compounding factors. First, the benzoyl group confers distinct kinetic recognition by deacylase enzymes compared to acetyl, formyl, or chloroacetyl moieties; SIRT2 debenzoylation proceeds with a Kcat/Km approximately one-sixth that of deacetylation, while the Km for debenzoylation is approximately 8.8-fold lower—meaning the enzyme binds the benzoyl substrate with higher affinity but turns it over far more slowly [1]. Second, physicochemical properties differ substantially between the racemic DL form and the enantiopure L form: N6-Benzoyl-DL-lysine is a white crystalline solid melting at 268 °C, freely soluble in water, and insoluble in ethanol and ether , whereas N6-Benzoyl-L-lysine (CAS 1219-46-1) melts at 251–256 °C and is water-insoluble , fundamentally altering formulation and assay compatibility. Third, bacterial ε-lysine acylase exhibits differential hydrolysis rates across acyl derivatives; the benzoyl derivative is hydrolyzed more readily than acetyl, formyl, cinnamoyl, or phenylacetyl derivatives, meaning substitution changes substrate conversion kinetics in any enzyme-coupled application [2].

Quantitative Differentiation Evidence: 2-Amino-6-benzamidohexanoic acid (N6-Benzoyl-DL-lysine) vs. Closest Analogs


Melting Point and Solubility: N6-Benzoyl-DL-lysine (268 °C, Water-Soluble) vs. N6-Benzoyl-L-lysine (251–256 °C, Water-Insoluble)

N6-Benzoyl-DL-lysine (CAS 5107-18-6) melts at 268 °C and is freely soluble in water while insoluble in ethanol and ether . In contrast, the enantiopure N6-Benzoyl-L-lysine (CAS 1219-46-1) melts at 251–256 °C and is water-insoluble . The DL-racemate thus offers aqueous compatibility that the L-enantiomer cannot provide, eliminating the need for organic co-solvents in enzyme assays or aqueous-phase reactions.

Physicochemical characterization Solubility screening Formulation development

SIRT2 Deacylase Kinetics: Benzoyl-Lysine Substrate Binding Affinity (Km) vs. Acetyl-Lysine

Quantitative kinetic studies using recombinant SIRT2 on histone H2BK5 peptides demonstrate that the Km for deacetylation is ~8.8-fold higher than that for debenzoylation, indicating SIRT2 binds the benzoyl-lysine substrate with substantially higher affinity. However, the turnover number (Kcat) for deacetylation is ~57.1-fold higher than for debenzoylation. Consequently, the catalytic efficiency (Kcat/Km) for debenzoylation is approximately 1/6 of that for deacetylation [1]. This establishes N6-benzoyl-lysine as a mechanistically distinct substrate and validates the compound as a probe for benzoylation-specific enzyme studies.

Epigenetics Sirtuin enzymology Post-translational modification

Bacterial ε-Lysine Acylase Substrate Selectivity: Benzoyl vs. Acetyl, Formyl, Chloroacetyl, and Other Acyl Derivatives

The cell-free extract of soil bacterium KT 84 asymmetrically hydrolyzes α-N-acyl-ε-N-benzoyl-DL-lysine derivatives. Comparative ninhydrin colorimetry showed that the benzoyl derivative of ε-N-benzoyl-L-lysine is more easily hydrolyzed than its acetyl derivative [1]. Among eleven synthesized α-N-acyl derivatives of ε-N-benzoyl-DL-lysine, the benzoyl, m-nitrobenzoyl, p-nitrobenzoyl, and dichloroacetyl derivatives were the most readily hydrolyzed, while cinnamoyl and phenylacetyl derivatives were less hydrolyzable than benzoyl; chloroacetyl, acetyl, and formyl derivatives were much less hydrolyzable than dichloroacetyl [1]. This rank-order selectivity profile means that N6-benzoyl-DL-lysine produces faster conversion than acetyl or formyl analogs when used as an acylase substrate.

Enzyme substrate specificity Acylase screening Chiral resolution

Optical Resolution Utility: N6-Benzoyl-DL-lysine as a Key Intermediate for Enzymatic DL-Lysine Resolution

Soil bacterial strain KT-313 metabolizes di-N2, N6-benzoyl-DL-lysine and N2-phenacyl-N6-benzoyl-DL-lysine to produce N6-benzoyl-L-lysine and di-N2, N6-benzoyl-D-lysine respectively [1]. Furthermore, the ε-benzoyl-α-acetyl-DL-lysine derivative was identified as the most advantageous substrate for enzymatic resolution of DL-lysine among acyl derivatives tested [2]. This positions N6-benzoyl-DL-lysine and its derivatives as proven intermediates for chiral separation, a capability not shared by N6-acetyl-DL-lysine or N6-formyl-DL-lysine.

Chiral resolution Amino acid production Biocatalysis

UV Detectability Advantage: Benzoyl Chromophore Enables Direct HPLC Monitoring vs. Acetyl or Formyl Analogs

The benzoyl group attached to the ε-amino group of lysine provides a strong UV chromophore (λmax ~230–270 nm from the benzamide moiety) that enables direct HPLC-UV detection without pre-column derivatization . In contrast, N6-acetyl-L-lysine and N6-formyl-L-lysine lack a strong chromophore above 210 nm, requiring derivatization with reagents such as o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for UV/fluorescence detection [1]. This fundamentally reduces analytical workflow complexity and eliminates a source of quantification variability.

Analytical method development HPLC detection Bioconjugate analysis

Optimal Use Cases for 2-Amino-6-benzamidohexanoic acid (N6-Benzoyl-DL-lysine) Based on Verified Differentiation Evidence


SIRT2 Debenzoylase Activity Assays for Epigenetic Drug Discovery

The compound serves as the definitive substrate for measuring SIRT2 debenzoylase activity in vitro. Kinetic parameters established by Huang et al. (2018) provide a benchmark: Km for debenzoylation is ~8.8-fold lower than deacetylation, with Kcat/Km approximately 1/6 that of deacetylation [1]. Researchers screening small-molecule SIRT2 modulators or studying lysine benzoylation biology can use this compound (or its peptide conjugates) directly in aqueous assay buffer without organic co-solvents, thanks to its water solubility . The benzoyl chromophore also enables direct HPLC-UV quantification of substrate depletion and product formation without derivatization .

Chiral Resolution of DL-Lysine via Enzymatic or Microbial Asymmetric Hydrolysis

Microbial strains such as KT-313 (Pseudomonas group) and KT-84 asymmetrically hydrolyze N6-benzoyl-DL-lysine derivatives to yield optically enriched N6-benzoyl-L-lysine and N6-benzoyl-D-lysine [1]. The ε-benzoyl-α-acetyl-DL-lysine combination was identified as the most advantageous substrate system for DL-lysine resolution . Researchers developing biocatalytic lysine resolution processes benefit from the benzoyl group's superior hydrolysis rate compared to acetyl or formyl analogs, as demonstrated by the KT-84 acylase substrate specificity ranking .

Protein and Peptide Labeling for Biochemical Detection and Tracking

The benzoyl moiety provides a UV-detectable tag for labeling proteins and peptides, enabling their detection, purification monitoring, and analysis in biochemical research [1]. Unlike N6-acetyl-lysine, which requires additional derivatization for detection, the benzoyl group's inherent UV absorption at 230–270 nm allows direct spectrophotometric or HPLC-UV monitoring . This makes N6-benzoyl-DL-lysine suitable as a model substrate or labeling reagent in enzyme mechanism studies, particularly where real-time monitoring of acyl group removal is required.

Organic Synthesis Intermediate for Benzoylated Lysine Derivatives

As a white crystalline solid with a well-defined melting point of 268 °C [1], N6-benzoyl-DL-lysine serves as a reliable building block for synthesizing more complex molecules. Its water solubility facilitates aqueous-phase reactions, while its insolubility in ethanol and ether enables straightforward precipitation-based purification [1]. The compound is synthesized from ω-benzoylamino-α-bromohexanoic acid and concentrated ammonia, a well-established route . This reproducibility in synthesis and characterization makes it suitable as a starting material for preparing di-N-benzoyl-DL-lysine, N2-phenacyl-N6-benzoyl-DL-lysine, and other derivatives used in enzyme substrate screening .

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